4-Methylbenzyl acetate
Overview
Description
4-Methylbenzyl acetate, also known as para-methylbenzyl acetate, is an organic compound with the molecular formula C10H12O2. It is a colorless liquid with a pleasant, sweet, and floral odor, often used in the fragrance and flavor industry. The compound is an ester formed from 4-methylbenzyl alcohol and acetic acid .
Scientific Research Applications
4-Methylbenzyl acetate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions. It is also employed in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a pheromone or attractant in insect behavior studies.
Medicine: Explored for its antimicrobial properties and potential use in formulations for topical applications.
Industry: Widely used in the fragrance and flavor industry due to its pleasant odor.
Safety and Hazards
4-Methylbenzyl acetate should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . In case of skin contact, wash off immediately with plenty of water for at least 15 minutes . If swallowed, clean mouth with water and drink afterwards plenty of water .
Mechanism of Action
Target of Action
4-Methylbenzyl acetate is a chemical compound with the molecular formula C10H12O2
Biochemical Pathways
For instance, the acetate pathway is involved in the synthesis of complex organic molecules and is essential for the production of isoprenoids, a diverse class of over 30,000 biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylbenzyl acetate is typically synthesized through the acetylation of 4-methylbenzyl alcohol. The reaction involves the use of acetic anhydride or acetyl chloride as the acetylating agents in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar acetylation process but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 4-methylbenzyl alcohol and acetic acid in the presence of a strong acid or base.
Oxidation: The compound can be oxidized to form 4-methylbenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester can yield 4-methylbenzyl alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating mixture (nitric acid and sulfuric acid), sulfur trioxide for sulfonation, and halogens like chlorine or bromine in the presence of a Lewis acid catalyst
Major Products Formed
Hydrolysis: 4-Methylbenzyl alcohol and acetic acid.
Oxidation: 4-Methylbenzoic acid.
Reduction: 4-Methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used
Comparison with Similar Compounds
4-Methylbenzyl acetate can be compared with other similar esters, such as:
Benzyl acetate: Similar structure but without the methyl group on the aromatic ring. It has a more pronounced fruity odor.
Phenethyl acetate: Contains a phenethyl group instead of a methylbenzyl group. It has a floral and honey-like odor.
Methyl salicylate: An ester of salicylic acid with a wintergreen odor. It has different chemical properties and applications.
The uniqueness of this compound lies in its specific odor profile and its applications in both the fragrance industry and scientific research .
Properties
IUPAC Name |
(4-methylphenyl)methyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8-3-5-10(6-4-8)7-12-9(2)11/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCUPFMSLUIQBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051866 | |
Record name | 4-Methylbenzyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5051866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
224.00 to 225.00 °C. @ 760.00 mm Hg | |
Record name | 4-Methylbenzyl alcohol acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040460 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2216-45-7 | |
Record name | Benzenemethanol, 4-methyl-, 1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2216-45-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Methylbenzyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216457 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methylbenzyl acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7001 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenemethanol, 4-methyl-, 1-acetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Methylbenzyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5051866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylbenzyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.991 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-METHYLBENZYL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA0024O8DI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-Methylbenzyl alcohol acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040460 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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